3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of
Mécanisme D'action
The mechanism of action of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol involves the inhibition of specific kinases that are involved in cellular signaling pathways. This compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol have been extensively studied. This compound has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and autoimmune responses in animal models. Additionally, this compound has been shown to have a favorable safety profile with minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is its specificity for BTK and ITK kinases. This compound can effectively target these kinases without affecting other cellular pathways, which reduces the risk of unwanted side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol. One of the main directions is the development of new formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in human clinical trials. Finally, this compound can also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is a promising compound with potential applications in various fields. Its specificity for BTK and ITK kinases makes it an attractive candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders. Further studies are needed to fully understand the safety and efficacy of this compound, and to develop new formulations that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol involves several steps. The first step involves the synthesis of 1-tert-butyl-4-(hydroxymethyl)pyrazole, which is then coupled with 2-chloromethyl-3-methyl-oxolane to form the desired compound. The synthesis method has been optimized to yield high purity and high-quality product.
Applications De Recherche Scientifique
3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells by targeting specific kinases that are involved in cancer cell proliferation. This compound has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Propriétés
IUPAC Name |
3-[[(1-tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11-14(18,5-6-19-11)10-15-7-12-8-16-17(9-12)13(2,3)4/h8-9,11,15,18H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXOHCFKYKJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNCC2=CN(N=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.